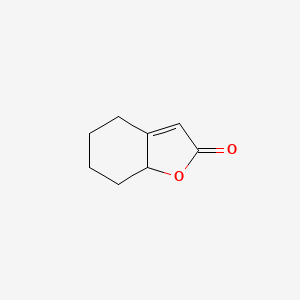
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-
Übersicht
Beschreibung
“2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-” is a chemical compound with the molecular formula C11H16O2 . It is also known as “(S)-4,4,7A-TRIMETHYL-5,6,7,7A-TETRAHYDROBENZOFURAN-2 (4H)-ONE” and has a molecular weight of 180.25 . The compound appears as a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1 . This indicates the presence of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms in the molecule . It is a white to yellow solid at room temperature . It has a melting point of 210°C (dec.) and is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Antioxidant Analysis : Benzofuranone compounds, including derivatives like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one, have been synthesized and analyzed for their antioxidant properties. Their structure in solution and solid form, and their ability to donate hydrogen atoms and electrons, have been extensively studied, indicating their potential as effective antioxidants. Notably, these compounds have been found to be good hydrogen-atom-donating antioxidants and proton donors, with weak electron donating capabilities (Zhu, Zhou, Wang, Li, & Jing, 2011).
Biotechnological Synthesis
- Enantioselective Synthesis : Research on biotechnological methods has led to the enantioselective synthesis of benzofuranone derivatives. This includes the synthesis of compounds like 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate and its hydroxy derivative, highlighting the growing interest in these compounds within pharmaceutical chemistry due to their biological activity (Caliskan & Ay, 2018).
Photochemical Properties
- Photochemical Conversion : Studies have explored the photochemical conversion of benzofuranone derivatives, revealing insights into their behavior under light-induced conditions. These studies contribute to understanding the chemical pathways and potential applications of benzofuranone compounds in areas where light exposure is a significant factor (Hobel & Margaretha, 1990).
Synthetic Applications
- Synthetic Pathways : Research has been conducted on synthesizing benzofuranone derivatives for use as intermediates in various chemical products, including pesticides. Methods involve using starting materials like salicylic acid and employing processes such as esterification and bromination to produce these compounds (Xiaojun, 2005).
Structural Analysis
- Thermochemistry and Structure : Studies have been conducted to measure the enthalpy of formation and vaporization of benzofuranone derivatives, providing valuable data for their application in various scientific fields. These thermochemical properties are essential for understanding thebehavior and stability of these compounds under different conditions (Sousa, Morais, & Matos, 2013).
Biological Activity
- Bioactivity and Ecological Role : Research into the bioactivity and ecological role of benzofuranone derivatives, particularly 1,4-benzoxazinones, has revealed their significance in areas such as phytotoxicity, antimicrobial, and antifeedant effects. These findings underscore their potential application in natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .
Eigenschaften
IUPAC Name |
5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFNHECEHPJPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)OC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472727 | |
| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-17-8 | |
| Record name | 5,6,7,7a-Tetrahydro-2(4H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)


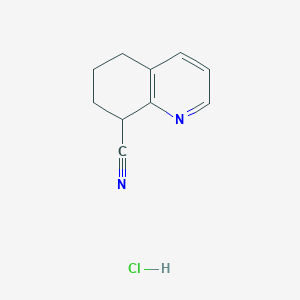
![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)
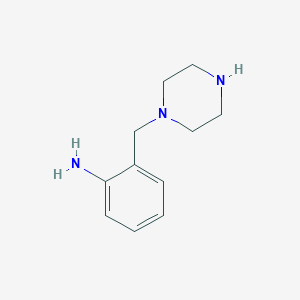
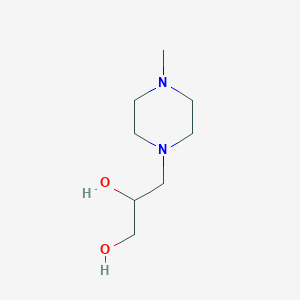
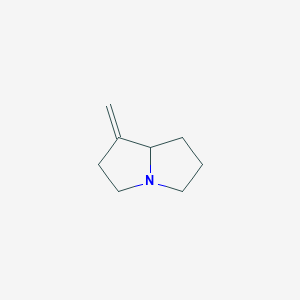
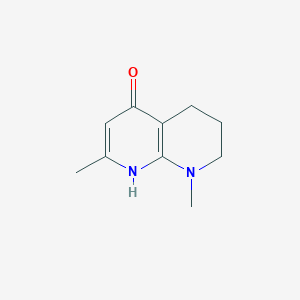
![Furo[3,2-C]pyridine-7-methanol](/img/structure/B3354622.png)
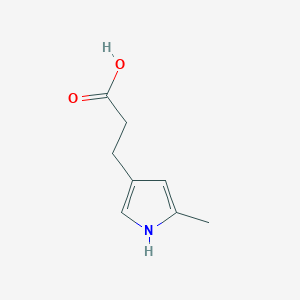
![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3354639.png)


